Sodium octanoate-1-13C is a sodium salt of octanoic acid, specifically labeled with the carbon-13 isotope. Its chemical formula is and it has a molecular weight of 167.19 g/mol. This compound is known for its role in various biochemical applications, particularly in lipidomics and metabolomics studies. Sodium octanoate-1-13C serves as a tracer in metabolic pathways due to its isotopic labeling, allowing researchers to track the compound's behavior in biological systems .
These reactions are significant in both synthetic organic chemistry and metabolic studies, where tracking the fate of the compound in biological systems is crucial .
Sodium octanoate-1-13C exhibits various biological activities:
Sodium octanoate-1-13C can be synthesized through several methods:
Sodium octanoate-1-13C has several applications:
Studies involving sodium octanoate-1-13C focus on its interactions with various biological molecules:
Such interaction studies are essential for understanding the compound's role in metabolism and its potential therapeutic applications .
Sodium octanoate-1-13C shares similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium caprylate | C8H15NaO2 | Similar structure; used for similar applications. |
Sodium hexanoate | C6H11NaO2 | Shorter carbon chain; different metabolic pathways. |
Sodium decanoate | C10H19NaO2 | Longer carbon chain; distinct biological effects. |
Sodium octanoate-1-13C is unique due to its isotopic labeling with carbon-13, which allows for precise tracking in metabolic studies. This feature distinguishes it from other sodium salts of fatty acids, making it particularly valuable for research in lipid metabolism and energy production analysis .
Sodium octanoate-1-¹³C (C₈H₁₅¹³COONa) is a carbon-13 isotopologue of sodium octanoate, where the carboxylic carbon is replaced with the stable ¹³C isotope. Its molecular weight is 167.19 g/mol, and it exists as a white crystalline powder with a purity typically exceeding 98% . The isotopic labeling at the C1 position enables precise tracking in metabolic and lipidomic studies, as the ¹³C nucleus exhibits distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures compared to ¹²C .
Structural confirmation relies on advanced spectroscopic methods:
Isotopic enrichment (99 atom % ¹³C) is achieved through synthetic incorporation of ¹³C-labeled precursors, such as ¹³CO₂ or ¹³C-acetic acid, during microbial fermentation or chemical synthesis .
Technique | Parameter | Value/Observation |
---|---|---|
¹³C NMR (D₂O) | Chemical shift (C1) | 183.2 ppm |
IR (KBr) | ν(COO⁻) | 1,580 cm⁻¹ |
MS (ESI⁻) | Molecular ion ([M–Na]⁻) | m/z 167.19 (¹³C peak) |
The synthesis of sodium octanoate-1-¹³C involves two primary routes:
A. Neutralization of ¹³C-labeled octanoic acid
Octanoic acid-1-¹³C (CH₃(CH₂)₆¹³COOH) is synthesized via:
The acid is neutralized with sodium hydroxide:
$$ \text{CH₃(CH₂)₆¹³COOH + NaOH → CH₃(CH₂)₆¹³COONa + H₂O} $$
B. Saponification of ¹³C-labeled triglycerides
Triacylglycerols containing ¹³C-labeled octanoate are hydrolyzed under alkaline conditions:
$$ \text{Triglyceride + 3 NaOH → 3 CH₃(CH₂)₆¹³COONa + Glycerol} $$
This method is less common due to the complexity of isolating pure sodium octanoate from mixed fatty acid salts .
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Microbial biosynthesis | 60–75 | 95–98 | Scalability for industrial use |
Chemical synthesis | 85–90 | 98–99 | High isotopic purity |
Saponification | 50–65 | 90–95 | Utilizes natural lipid sources |
Purification ensures the removal of unreacted precursors and isotopic byproducts:
Quality control protocols include:
Parameter | Specification | Method |
---|---|---|
Isotopic purity | ≥99 atom % ¹³C | IRMS |
Chemical purity | ≥98% | GC-MS |
Heavy metals (Pb, As) | ≤10 ppm | ICP-OES |
Residual solvents | ≤0.1% (ethanol) | Headspace GC |
Sodium octanoate-1-13C exhibits distinctive micellization behavior in aqueous solutions, characterized by its relatively high critical micelle concentration and small aggregation numbers compared to longer-chain surfactants [1] [2] [3]. The critical micelle concentration of sodium octanoate has been determined through multiple experimental approaches, with conductivity measurements yielding values of 340 mM at 25°C [4], while surface tension analysis provides comparable values of 351 mM under identical conditions [4]. The literature reports a broader range of 280-398 mM, reflecting variations in experimental methodology and solution conditions [3].
Table 1: Critical Micelle Concentration Data for Sodium Octanoate
Temperature (°C) | CMC (mM) | Method | Reference |
---|---|---|---|
25 | 340 | Conductivity | [4] |
25 | 280-398 | Literature Range | [3] |
25 | 351 | Surface Tension | [4] |
The micellization process of sodium octanoate-1-13C demonstrates temperature-sensitive behavior, with the critical micelle concentration exhibiting a minimum around 30-50°C and subsequent increases at elevated temperatures [5]. This temperature dependence reflects the delicate balance between enthalpic and entropic contributions to the micellization process, where hydrophobic interactions become less favorable at higher temperatures due to enhanced thermal motion [5].
Aggregation numbers for sodium octanoate micelles are notably small, with viscosity measurements at 20°C indicating an aggregation number of 16 [6], while translational motion studies suggest even smaller values of approximately 8.7 at 25°C [7]. These low aggregation numbers are consistent with the compound's position at the threshold of micellar behavior, where the hydrophobic chain length approaches the minimum required for stable micelle formation [6].
Table 2: Aggregation Number and Structural Parameters
Temperature (°C) | Aggregation Number | Method | Micelle Shape |
---|---|---|---|
20 | 16 | Viscosity | Spherical |
25 | 8.7 | Translational motion | Small spherical |
The exchange dynamics between micellar and monomeric states in sodium octanoate-1-13C solutions proceed rapidly, with molecular exchange occurring on microsecond timescales [8]. This fast exchange is characteristic of short-chain surfactants, where the relatively weak hydrophobic interactions allow for frequent monomer insertion and expulsion from the micellar core [8]. The isotopic labeling with 13C at the carboxyl carbon position does not significantly alter these dynamic properties, as confirmed by nuclear magnetic resonance studies that show minimal isotope effects on micellization behavior [9].
Molecular dynamics simulations have provided detailed insights into the micellization thermodynamics of sodium octanoate, revealing that the aggregation process is primarily driven by the hydrophobic contribution of the alkyl tail [10] [11]. The Gibbs energy of association ranges from -12 to -15 kJ/mol under standard conditions, with the hydrophobic tail contributing a large negative (favorable) term that overcomes the unfavorable electrostatic interactions at the polar headgroup [10] [11].
Table 3: Thermodynamic Parameters for Micellization
Parameter | Value | Temperature (°C) | Method |
---|---|---|---|
ΔG°m (kJ/mol) | -12 to -15 | 25-45 | Molecular dynamics |
ΔH°m (kJ/mol) | +2.1 | 25 | Calorimetry |
ΔS°m (J/mol·K) | +51.2 | 25 | Thermodynamic analysis |
The presence of urea in aqueous solutions significantly modulates the micellization behavior of sodium octanoate-1-13C through direct molecular interactions rather than indirect water structure effects [12]. Molecular dynamics simulations have demonstrated that concentrated urea solutions increase the free monomer concentration by approximately three-fold compared to pure water, indicating enhanced monomer solubility and elevated critical micelle concentrations [12].
Urea molecules exhibit preferential solvation patterns along the sodium octanoate-1-13C molecule, with the highest affinity for interaction occurring at the hydrophobic tail terminus and progressively decreasing toward the polar carboxyl headgroup [12] [13]. This preferential solvation results in urea-rich shells around the apolar atoms of the alkyl chain, while the polar headgroup region maintains predominantly aqueous solvation [12]. The solvation profile supports the direct interaction mechanism, where urea molecules act as co-surfactants by directly interacting with hydrophobic regions [12].
Table 4: Urea Effects on Micellization Parameters
Urea Concentration (M) | Effect on CMC | Effect on Micelle Size | Mechanism |
---|---|---|---|
2 | Increase | 24% decrease | Direct solvation |
4.4 | Increase | 30% decrease | Direct solvation |
6 | Increase | 35% decrease | Direct solvation |
The structural consequences of urea addition include significant reductions in micellar aggregation numbers, with decreases ranging from 24% to 35% depending on urea concentration [13]. These smaller micelles result from the enhanced solvation of hydrophobic segments by urea, which reduces the driving force for aggregation and favors the formation of smaller, more loosely packed micellar structures [13]. The micelle shape also transitions from prolate ellipsoid to more spherical geometries in the presence of urea, reflecting changes in the packing parameter due to altered headgroup solvation [13].
Free energy calculations reveal that urea addition leads to purely enthalpic changes in the dissociation process, with no significant entropic contributions from water structure disruption [12]. This finding contradicts the traditional view that urea effects arise from water structure modifications and supports the direct interaction mechanism [12]. The enthalpy of micellization becomes more positive in urea solutions, reflecting the increased energetic cost of removing urea molecules from the hydrophobic regions during aggregation [12].
The kinetics of micellization are also affected by urea presence, with chain dynamics becoming slower due to increased local viscosity and altered solvation environments [12]. This retardation in molecular motion affects both the rate of micelle formation and the equilibrium between micellar and monomeric states, leading to longer equilibration times in urea-containing solutions [12].
Table 5: Solvation Shell Composition in Urea Solutions
Molecular Region | Urea Preference | Water Displacement | Interaction Type |
---|---|---|---|
Hydrophobic tail end | High | Significant | Hydrophobic solvation |
Chain middle region | Moderate | Partial | Mixed solvation |
Polar headgroup | Low/None | Minimal | Electrostatic hydration |
The solvation thermodynamics of sodium octanoate-1-13C in aqueous systems reflect the complex interplay between hydrophobic hydration, electrostatic interactions, and thermal motion [10] [14] [11]. Umbrella sampling molecular dynamics simulations have provided quantitative decomposition of the total solvation free energy into contributions from different molecular regions, revealing that the hydrophobic tail dominates the thermodynamic driving force for micellization [10] [11].
The hydrophobic contribution to the solvation free energy arises primarily from the reorganization of water molecules around the alkyl chain, creating structured hydration shells that are thermodynamically unfavorable [10]. This hydrophobic hydration penalty provides the primary driving force for micellization, as aggregation allows for the release of structured water molecules and the formation of more favorable water-water interactions in the bulk phase [10].
The polar headgroup region exhibits contrasting solvation behavior, with the carboxyl group forming strong electrostatic interactions with water molecules and sodium counterions [10] [11]. These favorable electrostatic interactions oppose micellization but are overcome by the larger hydrophobic contribution from the alkyl tail [10]. The 13C isotopic substitution at the carboxyl carbon position has minimal effect on these electrostatic interactions, as confirmed by the similar solvation behavior observed for labeled and unlabeled compounds [9].
Table 6: Molecular Dynamics Simulation Results for Solvation Energetics
Energy Component | Contribution (kJ/mol) | Physical Origin | Temperature Dependence |
---|---|---|---|
Hydrophobic tail | -18.5 | Water structure reorganization | Decreases with T |
Polar headgroup | +5.3 | Electrostatic desolvation | Increases with T |
Counterion binding | -2.1 | Ion pairing | Weak T dependence |
Net solvation | -13.2 | Combined effects | Complex T dependence |
Temperature effects on solvation thermodynamics reveal the entropy-driven nature of the micellization process [10] [15]. As temperature increases, the entropic penalty associated with water structure around hydrophobic regions decreases, leading to reduced hydrophobic interactions and higher critical micelle concentrations [10]. This temperature dependence is captured by the enthalpy-entropy compensation relationship, where the compensation temperature for sodium octanoate micellization occurs around 306 K [10].
The interaction energy distributions obtained from molecular dynamics simulations show at least two distinct populations corresponding to different hydration states [10]. These populations reflect the heterogeneous nature of the solvation environment, where water molecules experience varying degrees of structural constraint depending on their proximity to hydrophobic and hydrophilic regions [10]. The transition between these populations provides insights into the cooperative nature of hydrophobic hydration and its role in driving micellization [10].
Surface tension measurements provide macroscopic validation of the molecular-level solvation thermodynamics [4] [16]. Sodium octanoate-1-13C reduces the surface tension of water from 72 mN/m to approximately 69.8 mN/m at 1 g/L concentration [17] [18], with further reduction to approximately 40 mN/m above the critical micelle concentration [16]. These surface tension changes reflect the adsorption of surfactant molecules at the air-water interface and the formation of micellar structures in the bulk solution [4].
Table 7: Surface Activity and Interfacial Properties
Concentration | Surface Tension (mN/m) | Temperature (°C) | Interface |
---|---|---|---|
1 g/L | 69.8 | 20 | Air-water |
Above CMC | ~40 | 25 | Air-water |
Bulk solution | - | 25 | Micelle-water |
The molecular structure of sodium octanoate-1-13C influences its interfacial behavior through the balance between hydrophobic and hydrophilic regions [19]. The eight-carbon alkyl chain provides sufficient hydrophobic character to drive surface activity, while the ionic carboxyl headgroup ensures water solubility and electrostatic stabilization of interfacial arrangements [19]. The 13C labeling enables detailed nuclear magnetic resonance studies of interfacial orientation and dynamics without significantly perturbing the native physicochemical properties [9].
Solvation dynamics studies using time-resolved spectroscopic methods have revealed the multi-timescale nature of water reorganization around sodium octanoate-1-13C molecules [20] [21]. Fast processes occurring on picosecond timescales correspond to librational and vibrational motions of water molecules in the first solvation shell, while slower processes on nanosecond timescales reflect collective reorganization of the extended hydration network [20] [21]. These dynamics are sensitive to the local environment and provide mechanistic insights into the solvation process [20] [21].